1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C5H7F3N4 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)1-2-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |
InChI Key |
MZKBLVNOKCFHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization Using 3,3,3-Trifluoropropylamine Derivatives
A notable approach involves the cyclization of hydrazine intermediates with 3,3,3-trifluoropropylamine or its derivatives under acidic or mixed solvent conditions. For example, cyclization with (S)- or (R)-1,1,1-trifluoropropan-2-amine in an AcOH/MeCN solvent mixture has been employed to introduce trifluoropropyl substituents into triazole intermediates.
Synthesis via Hydrazinecarboximidamide Intermediate
The preparation starts with the synthesis of substituted hydrazinecarboximidamide derivatives by reaction of thiourea or thiosemicarbazide precursors with aryl or alkyl hydrazines. The key intermediate is then cyclized using trimethyl orthoformate at elevated temperatures (around 140 °C) to yield 3-amino-1,2,4-triazoles. Incorporation of the 3,3,3-trifluoropropyl group can be achieved by using the corresponding trifluoropropyl-substituted hydrazine or amine during intermediate formation.
Copper-Catalyzed One-Pot Synthesis
A copper(II) chloride catalyzed method uses amides and oxygen as an oxidant to synthesize 1,2,4-triazoles with various substituents, including trifluoromethyl groups. The reaction proceeds in DMF with K3PO4 as base, yielding trisubstituted triazoles in 85% yield.
Parallel One-Pot Synthesis for Substituted 1,2,4-Triazoles
A three-component one-pot approach involves coupling amidines, carboxylic acids, and hydrazines to synthesize trisubstituted 1,2,4-triazoles. This method has a high success rate (~81%) and allows for the generation of a large chemical space of derivatives, including fluorinated analogs.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
- The hydrazinecarboximidamide route provides a convergent and flexible method to prepare 3-amino-1,2,4-triazoles with various substituents, including fluorinated alkyl groups, by varying the hydrazine or amine starting materials.
- Copper-catalyzed methods offer efficient synthesis with high yields and are amenable to incorporating trifluoromethyl groups, which are structurally related to trifluoropropyl substituents, suggesting adaptability to trifluoropropyl derivatives.
- The one-pot amidine-carboxylic acid-hydrazine approach is valuable for rapid parallel synthesis and library generation of triazole derivatives, including those with fluorinated alkyl substituents, facilitating medicinal chemistry applications.
- Cyclization with trifluoropropylamine under acidic conditions allows direct introduction of the trifluoropropyl group at the N1 position of the triazole ring, a critical step for synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trifluoropropyl group.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly due to the triazole ring’s ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:
Key Observations:
- Trifluoropropyl vs. Propyl () : The trifluoropropyl group increases molecular weight by ~55 g/mol and significantly enhances lipophilicity (logP estimated +1.5–2.0) due to fluorine’s electronegativity and hydrophobic character.
- Aromatic vs. In contrast, the trifluoropropyl group prioritizes steric and electronic effects over aromatic interactions.
- Halogenation Impact : Chlorine or fluorine at the benzyl position improves biological activity (e.g., antimicrobial ), while trifluoropropyl may enhance pharmacokinetics (e.g., blood-brain barrier penetration).
Physicochemical Properties
- Solubility: The trifluoropropyl group reduces water solubility compared to non-fluorinated analogs (e.g., 1-propyl derivative ), but increases solubility in organic solvents.
- Thermal Stability : Fluorine’s strong C-F bonds likely improve thermal stability, as seen in related trifluoromethylated triazoles .
- Acidity/Basicity : The amine group (pKa ~5–7) remains protonatable, but electron-withdrawing fluorine atoms may slightly reduce basicity compared to alkyl-substituted triazoles .
Biological Activity
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine (CAS No. 1342225-05-1) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoropropyl group that enhances its lipophilicity and biological interactions. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is C5H7F3N4, with a molecular weight of 180.13 g/mol. Its structure includes a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C5H7F3N4 |
| Molecular Weight | 180.13 g/mol |
| CAS Number | 1342225-05-1 |
| IUPAC Name | This compound |
The mechanism of action of triazole compounds often involves interaction with various biological targets such as enzymes and receptors. The lipophilic nature of the trifluoropropyl group allows for enhanced cell membrane penetration. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing binding affinity and specificity towards biological targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar triazole compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) and mitochondrial pathways .
Case Study:
In a study involving various triazole hybrids including derivatives similar to this compound:
- Cell Lines Tested: HCT116 (colon cancer), MDA-MB-231 (breast cancer).
- Results: The derivatives exhibited IC50 values ranging from 0.43 µM to 5.19 µM against HCT116 cells . The treatment resulted in decreased cell migration and altered expression of epithelial and mesenchymal markers indicative of epithelial-mesenchymal transition (EMT) inhibition.
Antimicrobial Activity
Triazole compounds are also explored for their antimicrobial properties. The presence of the trifluoropropyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Study Findings:
A comparative analysis of different triazole derivatives showed varying degrees of antimicrobial activity against bacteria and fungi. Compounds with similar structures to this compound demonstrated promising activity against common pathogens such as Staphylococcus aureus and Candida albicans.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
